

Physical and chemical properties of Quetiapine Dimer Impurity-d8

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Compound of Interest

Compound Name: Quetiapine Dimer Impurity-d8

Cat. No.: B15557811

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An In-Depth Technical Guide to Quetiapine Dimer Impurity-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Quetiapine Dimer Impurity-d8**, a deuterated analogue of a known Quetiapine impurity. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of Quetiapine.

Introduction

Quetiapine Dimer Impurity-d8 is the deuterium-labeled version of Quetiapine Dimer Impurity, also known as Quetiapine EP Impurity D.[1][2] As a stable isotope-labeled compound, it serves as a critical internal standard for the quantitative analysis of the corresponding non-labeled impurity in Quetiapine drug substances and formulations by mass spectrometry-based methods.[3] The dimer impurity itself is formed during the synthesis of Quetiapine. Understanding the properties of this deuterated standard is essential for accurate impurity profiling and ensuring the quality and safety of the final drug product.

Physical and Chemical Properties

The physical and chemical properties of **Quetiapine Dimer Impurity-d8** are summarized in the tables below. Data for the non-deuterated analogue is included for comparison where available.

Table 1: General and Physical Properties

Property	Value	Source
Chemical Name	11,11'-(1,4-Piperazinediyl-d8)bis-dibenzo[b,f][3][4]thiazepine	N/A
Synonyms	Quetiapine Dimer Impurity-d8	[1][3][5]
Molecular Formula	C ₃₀ H ₁₆ D ₈ N ₄ S ₂	[1]
Molecular Weight	512.72 g/mol	[1]
Appearance	Off-White Solid	[5]
Storage	2-8°C Refrigerator	[3][5]
Shipping Conditions	Ambient	[3][5]

Table 2: Chemical Identifiers

Identifier	Value	Source
CAS Number	Not Available	[1]
InChI Key (non-deuterated)	InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2	[6]
SMILES (non-deuterated)	C1CN(CCN1C2=Nc3ccccc3Sc4ccccc24)C5=Nc6ccccc6Sc7c8ccccc57	[6]

Experimental Protocols

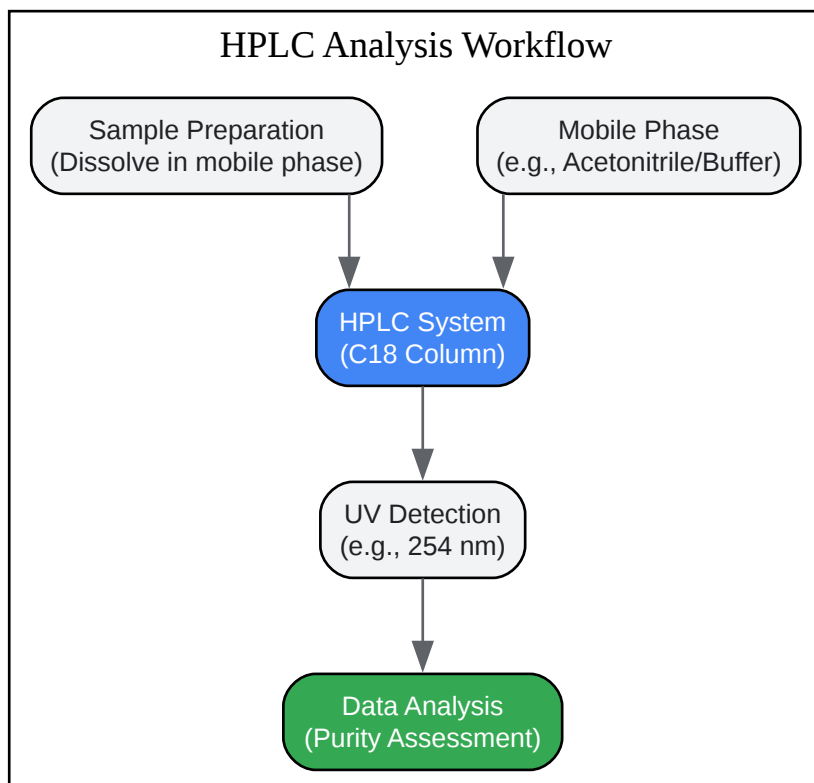
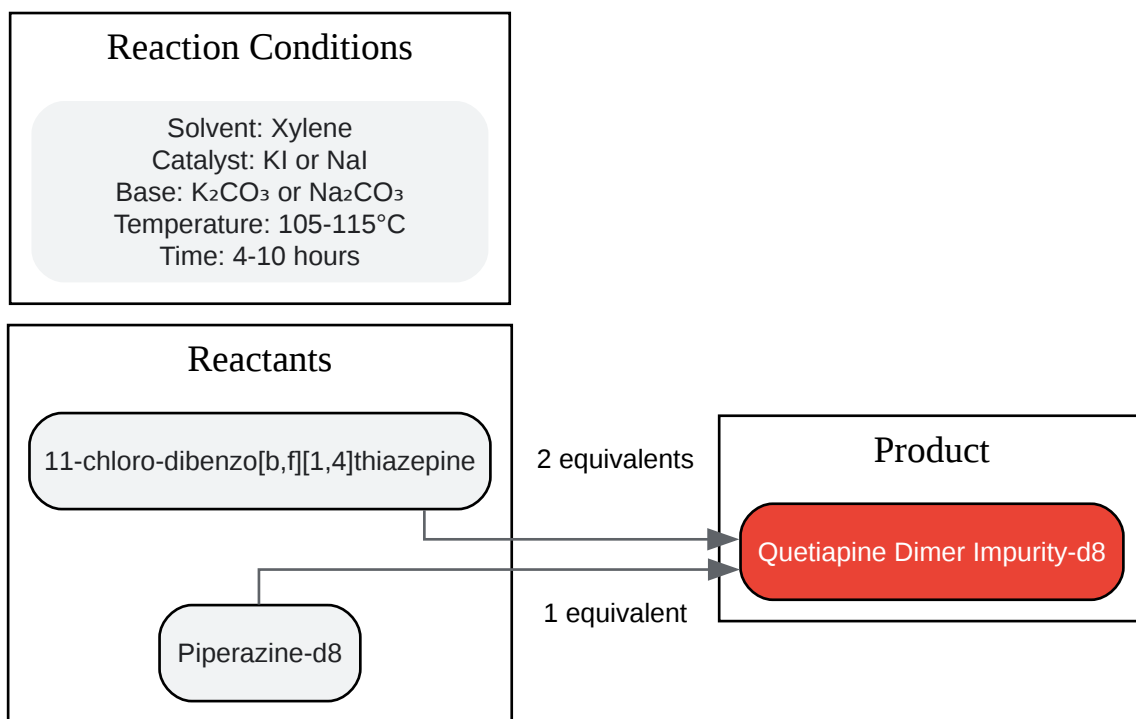
Detailed experimental protocols for the synthesis and analysis of Quetiapine Dimer Impurity are crucial for its application in research and quality control. The following sections outline the methodologies, primarily based on the synthesis and analysis of the non-deuterated analogue,

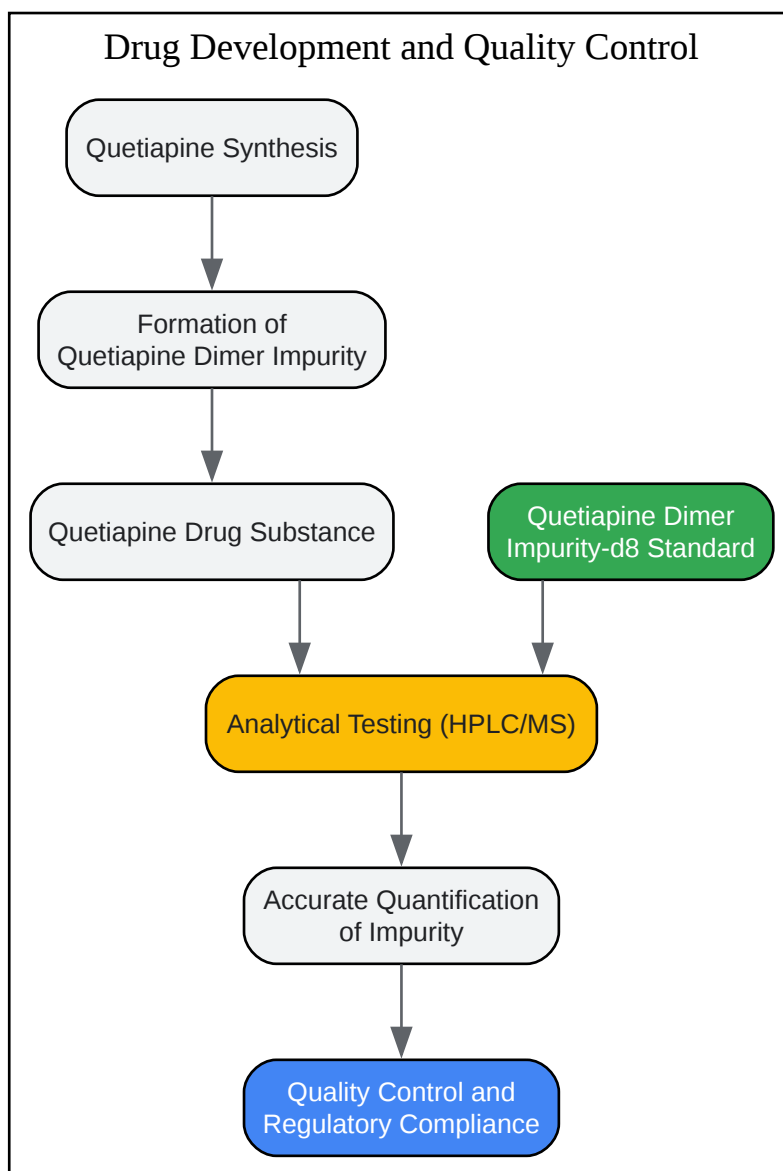
which are directly applicable to the deuterated version with minor adjustments for the isotopic labeling.

Synthesis of Quetiapine Dimer Impurity

The synthesis of the non-deuterated Quetiapine Dimer Impurity has been reported, and a similar pathway would be employed for the d8 analogue, utilizing a deuterated piperazine starting material.

Reaction Scheme:





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